1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride
Description
1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole-based compound with a 3-methoxybenzyl substituent at the 1-position and an amine group at the 4-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCRMSYTRRPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Reduction Approach
The halogenation-reduction strategy, adapted from pesticidal thioether synthesis, involves sequential functionalization of pyrazole precursors. 4-Nitropyrazole serves as the starting material, undergoing chlorination at the 3-position using concentrated hydrochloric acid (31–38% HCl) in the presence of ethanol or isopropanol as co-solvents. The reaction proceeds at 30–40°C, with Pd/Al₂O₃ (5 wt%) or Pt/C catalysts facilitating subsequent hydrogenation at 90–100 psig H₂ pressure. This two-step process yields 3-chloro-1H-pyrazol-4-amine hydrochloride (1a) with >95% selectivity.
Critical Parameters:
Methoxybenzyl Group Introduction
The methoxybenzyl moiety is introduced via nucleophilic substitution or reductive alkylation. Patent WO2015063709A1 describes analogous procedures for phenylpyrazole derivatives, where 3-methoxybenzyl chloride reacts with the pyrazol-4-amine intermediate in acetonitrile under basic conditions (K₂CO₃, 70°C). Post-alkylation, the free base is treated with HCl in ethanol to precipitate the hydrochloride salt.
Optimization Insights:
-
Base Selection: Potassium carbonate minimizes side reactions compared to stronger bases.
-
Reaction Time: 12–16 hours ensures complete substitution without degrading the methoxy group.
Catalytic Systems and Reaction Engineering
Hydrogenation Catalysts
Comparative studies of Pd/Al₂O₃ and Pt/C reveal distinct performance profiles (Table 1):
| Catalyst | HCl Concentration | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd/Al₂O₃ | 37% | 68 | 85 |
| Pt/C | 31% | 96.8 | >95 |
Pt/C exhibits superior activity at lower HCl concentrations, attributed to enhanced hydrogen activation kinetics. Scaling this system to pilot-scale requires pressurized reactors (e.g., Hastelloy C) capable of sustaining 90 psig H₂ and 30°C.
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent for both halogenation and hydrogenation steps due to its compatibility with aqueous HCl and catalyst stability. Elevated temperatures (>50°C) during alkylation accelerate methoxybenzyl incorporation but risk ether cleavage.
Purification and Analytical Characterization
Work-up Procedures
Post-hydrogenation mixtures are filtered through Celite to remove catalysts, followed by solvent evaporation under reduced pressure. The crude product is purified via column chromatography (Al₂O₃, CHCl₃:MeOH 9:1) or recrystallization from ethanol/water. Final hydrochloride formation employs glacial acetic acid as a proton source, yielding >99% purity after drying at 40–45°C.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Hydroxybenzyl)-1H-pyrazol-4-amine hydrochloride.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Methoxy vs. Chloro: The 3-methoxybenzyl group in the target compound (electron-donating) contrasts with the electron-withdrawing 3-chlorophenyl group in analogs like 1795184-89-2. Methoxy groups generally improve solubility, while chloro groups enhance lipophilicity and membrane permeability . Trifluoromethyl (CF3): The CF3 group in 1197235-74-7 is a bioisostere for chlorine but offers superior metabolic stability and stronger hydrophobic interactions in target binding .
Salt Form : Hydrochloride salts are common across these compounds, improving crystallinity and solubility. For example, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (1221726-31-3) is stored under inert conditions to maintain stability .
- The trifluoroethyl group in 919278-39-0 introduces strong electronegativity, which may influence receptor-ligand interactions .
Pharmacological Implications
- Kinase Inhibition : Pyrazole amines with aryl substituents (e.g., 3-chlorophenyl in 1795184-89-2) are often explored as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capabilities .
- Antimicrobial Activity : The trifluoromethyl group in 1197235-74-7 is associated with enhanced antimicrobial potency in similar scaffolds .
- CNS Penetration : Smaller substituents (e.g., difluoromethyl in 1221726-31-3) may improve blood-brain barrier permeability .
Biological Activity
1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing two nitrogen atoms. Its structure contributes to its biological activity, particularly in inhibiting various enzymes and interacting with biological receptors.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of several cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
The compound's mechanism involves the inhibition of the BRAF signaling pathway, which is crucial for cell proliferation in certain cancers. It effectively reduces extracellular regulated kinase (ERK) activation in BRAF mutant melanoma cells, leading to decreased cell growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to modulate pro-inflammatory cytokine levels, potentially benefiting conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Activity
The biological activity of this compound is primarily attributed to its ability to act as a competitive inhibitor at various enzyme active sites. It interacts with protein kinases involved in signal transduction pathways, particularly those related to cancer cell growth and inflammation.
Case Studies
A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft mouse models bearing BRAF mutant tumors. The pharmacokinetic profile showed favorable characteristics, including a half-life of approximately 3.9 hours and low plasma clearance rates, suggesting potential for clinical application .
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine hydrochloride?
The synthesis typically involves benzylation of a pyrazole precursor. A common approach includes:
- Step 1: Reacting 1H-pyrazol-4-amine with 3-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours.
- Step 2: Acidification with concentrated HCl in a solvent like ethyl acetate to form the hydrochloride salt.
- Purification: Recrystallization (ethanol/water) or column chromatography (EtOAc/hexane gradient) to isolate the product. Optimize stoichiometry to minimize by-products such as over-alkylated species .
Q. How can the purity and structural integrity of this compound be confirmed?
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxybenzyl group at N1, amine at C4).
- Mass Spectrometry: HRMS (ESI+) for exact mass confirmation (e.g., [M+H]⁺ expected for C₁₁H₁₄ClN₃O).
- HPLC-UV: Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA).
- X-ray Crystallography: For unambiguous structural determination if single crystals are obtained .
Q. What are the solubility characteristics in common laboratory solvents?
Hydrochloride salts generally exhibit:
- High solubility: Water, methanol, DMSO (>50 mg/mL).
- Moderate solubility: Ethanol, acetonitrile.
- Low solubility: Dichloromethane, ethyl acetate.
Method: Perform gravimetric solubility tests under controlled temperature (25°C) .
Q. What safety precautions are necessary during handling?
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use a fume hood to avoid inhalation.
- Storage: Inert atmosphere (argon), 2–8°C, away from oxidizers.
- Spills: Neutralize with sodium bicarbonate, collect with inert absorbent, and dispose as hazardous waste .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Q. What strategies optimize synthetic yield during scale-up?
Q. How to assess stability under long-term storage conditions?
- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Lyophilization: For hygroscopic samples, lyophilize and store under vacuum.
- Light Sensitivity: Conduct UV-vis stability tests under ICH Q1B guidelines .
Q. What computational approaches predict biological activity?
- Molecular Docking: Target kinases or GPCRs using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ determination).
- QSAR Models: Train on pyrazole derivatives with known activities (e.g., antimicrobial, anticancer).
- MD Simulations: Study binding stability over 100-ns trajectories (AMBER or GROMACS) .
Data Contradiction Analysis Example
Scenario: Discrepancy in ¹H NMR chemical shifts between synthetic batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
